![molecular formula C18H14N4OS B5505031 1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)
1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Description
This compound is a part of a class of chemicals involving indole and triazole rings. Such compounds are significant in medicinal chemistry due to their diverse biological activities. However, this response will focus solely on the synthesis, structure, and properties of this compound, excluding its pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of triazole derivatives with other chemical groups. For instance, Liu et al. (2010) described synthesizing 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives through a reaction involving triazole thiol and chloroacetyl ferrocene (Liu et al., 2010). Another study by Pokhodylo et al. (2009) involved cycloaddition reactions to produce triazole derivatives (Pokhodylo et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopy methods like IR and NMR are commonly used for structural analysis. For instance, the structure of a similar compound was confirmed by X-ray crystallography in a study by Xu et al. (2005) (Xu et al., 2005).
Chemical Reactions and Properties
These compounds often display interesting chemical behaviors. For example, they can participate in various reactions such as cycloaddition, alkylations, and cyclizations, as indicated in the studies by Liu et al. (2010) and Pokhodylo et al. (2009). They can also exhibit fluorescence and absorbance properties in certain solvents (Liu et al., 2010).
Scientific Research Applications
Anticonvulsant Applications
Research has revealed the potential of indole and triazole derivatives in anticonvulsant applications. A study highlighted the synthesis of indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione derivatives, with one derivative showing significant activity in maximal electroshock tests, indicating its potential as an anticonvulsant agent (Ahuja & Siddiqui, 2014).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, demonstrating their antimicrobial activities against both bacteria and fungi. The in vitro evaluation revealed that several compounds had growth inhibitory effects on tested fungi and showed efficacy against Gram-negative bacteria, underscoring their potential as antimicrobial and antifungal agents (Bochao et al., 2017).
Corrosion Inhibition
A study on the application of triazole derivatives for corrosion inhibition demonstrated that 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone effectively inhibited corrosion on the surface of mild steel in a hydrochloric acid environment. The study highlights the potential of triazole derivatives as corrosion inhibitors, offering a promising approach to protecting metals in corrosive environments (Jawad et al., 2020).
Optical Properties
The synthesis of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and their optical properties were investigated. The study reported that these compounds display significant UV-vis absorption and fluorescence, suggesting their potential application in the development of optical materials (Wei-yong Liu et al., 2010).
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-16(14-10-19-15-9-5-4-8-13(14)15)11-24-18-20-17(21-22-18)12-6-2-1-3-7-12/h1-10,19H,11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUBSTOYHQDYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
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